Cas no 51554-94-0 (1-Bromo-4-nonylbenzene)
1-Bromo-4-nonylbenzene Chemical and Physical Properties
Names and Identifiers
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- Bromononylbenzene
- 1-Bromo-4-n-nonylbenzene
- 1-Bromo-4-nonylbenzene
- p-Bromononylbenzene
- 4-Nonylbromobenzene
- 4-n-Nonylbromobenzene
- 4-Nonylphenyl bromide
- 4-bromo-1-nonylbenzene
- 1 -bromo-4-nonylbenzene
- LVCWOFRWEVUMNY-UHFFFAOYSA-N
- T70990
- AKOS015835695
- SCHEMBL2831631
- FT-0714456
- MFCD00061116
- 51554-94-0
- BS-22700
- DTXSID30504086
- B1596
- DTXCID90454896
-
- MDL: MFCD00061116
- Inchi: 1S/C15H23Br/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13H,2-9H2,1H3
- InChI Key: LVCWOFRWEVUMNY-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)CCCCCCCCC
Computed Properties
- Exact Mass: 282.09800
- Monoisotopic Mass: 282.09831g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 8
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 6.9
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Not determined
- Density: 1.115
- Boiling Point: 190°C/1mmHg(lit.)
- Flash Point: 107°C/0.2mm
- Refractive Index: 1.509
- PSA: 0.00000
- LogP: 5.74220
- Solubility: Not determined
1-Bromo-4-nonylbenzene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGK Germany:3
- Hazard Category Code: 36/38
- Safety Instruction: 26-37
- RTECS:DG9140550
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Bromo-4-nonylbenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Bromo-4-nonylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B688023-50mg |
1-Bromo-4-nonylbenzene |
51554-94-0 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B688023-100mg |
1-Bromo-4-nonylbenzene |
51554-94-0 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B688023-500mg |
1-Bromo-4-nonylbenzene |
51554-94-0 | 500mg |
$ 95.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1596-5g |
1-Bromo-4-nonylbenzene |
51554-94-0 | 95.0%(GC) | 5g |
¥1320.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1596-25g |
1-Bromo-4-nonylbenzene |
51554-94-0 | 95.0%(GC) | 25g |
¥6000.0 | 2022-05-30 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1596-1G |
1-Bromo-4-nonylbenzene |
51554-94-0 | >95.0%(GC) | 1g |
¥295.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1596-5G |
1-Bromo-4-nonylbenzene |
51554-94-0 | >95.0%(GC) | 5g |
¥1320.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1596-25G |
1-Bromo-4-nonylbenzene |
51554-94-0 | >95.0%(GC) | 25g |
¥6150.00 | 2024-04-16 | |
| eNovation Chemicals LLC | D963594-250mg |
1-BROMO-4-N-NONYLBENZENE |
51554-94-0 | 95.0% | 250mg |
$70 | 2024-06-07 | |
| eNovation Chemicals LLC | D963594-1g |
1-BROMO-4-N-NONYLBENZENE |
51554-94-0 | 95.0% | 1g |
$95 | 2024-06-07 |
1-Bromo-4-nonylbenzene Suppliers
1-Bromo-4-nonylbenzene Related Literature
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1. The synthesis and transition temperatures of some 4,4″-dialkyl- and 4,4″-alkoxyalkyl-1,1′ :4′,1″-terphenyls with 2,3- or 2′,3′-difluoro substituents and of their biphenyl analoguesGeorge W. Gray,Michael Hird,David Lacey,Kenneth J. Toyne J. Chem. Soc. Perkin Trans. 2 1989 2041
Additional information on 1-Bromo-4-nonylbenzene
Introduction to 1-Bromo-4-nonylbenzene (CAS No. 51554-94-0)
1-Bromo-4-nonylbenzene, with the chemical formula C17H19Br, is a brominated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound, identified by its CAS number 51554-94-0, serves as a versatile intermediate in the development of various chemical entities, particularly in the synthesis of agrochemicals and medicinal agents. Its unique structural properties, characterized by a bromine substituent at the para position relative to a nonyl group, make it a valuable building block for further functionalization.
The significance of 1-Bromo-4-nonylbenzene lies in its ability to undergo diverse chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and metal-catalyzed hydrogenation. These reactions are pivotal in constructing complex molecular architectures, which are essential for designing novel drugs and materials. In recent years, the compound has been explored in the synthesis of bioactive molecules, where its bulky nonyl group contributes to improved pharmacokinetic profiles by enhancing lipophilicity and metabolic stability.
One of the most compelling applications of 1-Bromo-4-nonylbenzene is in the development of pharmaceuticals targeting neurological disorders. Researchers have leveraged its structural framework to create derivatives with enhanced binding affinity to specific neurotransmitter receptors. For instance, modifications at the bromine substituent have been shown to modulate the activity of GABA receptors, which are implicated in conditions such as anxiety and epilepsy. Preliminary studies indicate that compounds derived from 1-Bromo-4-nonylbenzene exhibit promising preclinical efficacy with favorable safety profiles.
In addition to its pharmaceutical applications, 1-Bromo-4-nonylbenzene has found utility in the agrochemical sector. Its incorporation into herbicidal and pesticidal formulations has demonstrated effective interaction with biological targets, leading to improved crop protection strategies. The nonyl group’s hydrophobic nature enhances the compound’s solubility in lipophilic matrices, facilitating its delivery systems in agricultural formulations. This dual applicability underscores the versatility of 1-Bromo-4-nonylbenzene as a synthetic intermediate.
The synthesis of 1-Bromo-4-nonylbenzene typically involves Friedel-Crafts alkylation followed by bromination. Advanced synthetic methodologies have refined this process to achieve higher yields and purities, reducing environmental impact through greener chemistry principles. For instance, catalytic systems employing transition metals have been optimized to minimize waste generation while maintaining high reaction efficiencies. Such advancements align with global efforts to promote sustainable chemical manufacturing.
Recent research has also highlighted the role of 1-Bromo-4-nonylbenzene in materials science. Its aromatic core and bromine functionality make it an attractive precursor for conductive polymers and liquid crystals. By incorporating this compound into polymer backbones, scientists have developed materials with tailored electronic properties, which are relevant for applications in organic electronics and optoelectronics. The ability to fine-tune molecular architecture through functionalization provides a pathway toward next-generation electronic devices.
The pharmacological potential of derivatives derived from 1-Bromo-4-nonylbenzene continues to be an area of active investigation. Studies have explored its role as a scaffold for kinase inhibitors, where modifications at the para position enhance binding interactions with target enzymes involved in cancer pathways. Additionally, its incorporation into antiviral agents has shown promise in disrupting viral replication mechanisms by interfering with essential enzymatic processes. These findings highlight the broad therapeutic spectrum that can be unlocked through strategic modifications of this compound.
The chemical reactivity of 1-Bromo-4-nonylbenzene allows for further derivatization into heterocyclic compounds, expanding its utility beyond traditional aromatic chemistry applications. Researchers have successfully incorporated this moiety into pyridine and quinoline frameworks, which are known for their biological activity across multiple therapeutic categories. Such transformations open new avenues for drug discovery by leveraging established scaffolds with proven pharmacological properties.
In conclusion, 1-Bromo-4-nonylbenzene (CAS No. 51554-94-0) represents a cornerstone compound in modern synthetic chemistry due to its multifaceted applications across pharmaceuticals, agrochemicals, and materials science. Its structural versatility enables diverse functionalizations that drive innovation in drug design and material development. As research progresses, continued exploration of this compound’s potential will undoubtedly yield novel breakthroughs with far-reaching implications for science and industry.
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